Cas no 81093-37-0 (Pravastatin)

Pravastatin 化学的及び物理的性質
名前と識別子
-
- Pravastatin
- (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
- (3R,5R)-3,5-dihydroxy-7-{(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyloxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}heptanoic acid
- [14C]-Pravastatin
- [3H]-Pravastatin
- Eptastatin
- Oliprevin
- Pravachol
- Pravastatina
- Pravastatina [Spanish]
- Pravastatine
- Pravastatinum [Latin]
- (+)-(3R,5R)-3,5-Dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(S)-2-methylbutyryloxy]-1,2,6,7,8,8a-hexahydro-1-naphthyl]-heptanoic acid
- GTPL2953
- NCGC00188962-01
- BRD-K60511616-236-08-9
- (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((2S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
- 3beta-Hydroxycompactin
- HY-B0165
- 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-((2S)-2-methyl-1-oxobutoxy)-, (betaR,deltaR,1S,2S,6S,8S,8aR)-
- Pravastatin-3H
- 1,4-Butanedisulfonicaciddisodiumsalt
- Pravastatin [INN:BAN]
- (betaR,deltaR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-beta,delta,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid
- Pravator (TN)
- UNII-KXO2KT9N0G
- H12037
- KXO2KT9N0G
- NS00000420
- KS-5015
- (+)-(3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(S)-2-methylbutyryl]oxy}-1,2,6,7,8,8a-hexahydro-1-naphthyl]heptanoic acid
- (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
- (+)-(3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutyryl)oxy)-1,2,6,7,8,8a-hexahydro-1-naphthyl)heptanoic acid
- BRD-K60511616-236-01-4
- 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-, (1S-(1alpha(betas*,deltas*),2alpha,6alpha,8beta(R*),8aalpha))-
- Pravastatin acid
- 81093-37-0
- Pravastatinum
- TUZYXOIXSAXUGO-PZAWKZKUSA-N
- CCRIS 7557
- BDBM20688
- A840039
- Pravastatin (INN)
- HSDB 8368
- CCG-221195
- Pravastatine [French]
- Mevalothin
- s5713
- C01844
- HMS3715P11
- 1,2,6,7,8,8a-hexahydro-beta,delta,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-, (1S-(1alpha(betaS*,deltaS*),2alpha,6alpha,8beta(R*),8aalpha))-1-Naphthaleneheptanoic acid
- EN300-6481366
- C10AA03
- AKOS015895229
- DTXCID003498
- SR-01000781259-2
- CHEBI:63618
- DTXSID6023498
- NCGC00188962-02
- CHEMBL1144
- D08410
- LMFA05000695
- (3R,5R)-3,5-dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-((S)-2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
- PRAVASTATIN [WHO-DD]
- Pravastatinum (Latin)
- SCHEMBL1117
- 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-.beta.,.delta.,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-, (.beta.R,.delta,R,1S,2S,6S,8S,8aR)-
- BIDD:GT0773
- PRAVASTATIN [EMA EPAR]
- (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid
- PRAVASTATIN [VANDF]
- (3R,5R)-3,5-dihydroxy-7-[(1S,2S,6S,8S)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoic acid
- Q1240093
- Pravator
- BRD-K60511616-236-02-2
- (1S-(1alpha(betaS*,deltaS*),2alpha,6alpha,8beta(R*),8aalpha))-1,2,6,7,8,8a-Hexahydro-beta,!d,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-1-naphthaleneheptanoic Acid
- SR-01000781259
- PRAVASTATIN [INN]
- DB00175
- CS-514
- (βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid (ACI)
- 1-Naphthaleneheptanoic acid, 1,2,6,7,8,8a-hexahydro-β,δ,6-trihydroxy-2-methyl-8-(2-methyl-1-oxobutoxy)-, [1S-[1α(βS*,δS*),2α,6α,8β(R*),8aα]]- (ZCI)
- 3β-Hydroxycompactin
- Cholestate
- MeSH ID: D017035
- (3R,5R)-3,5-Dihydroxy-7-((1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-(((S)-2-methylbutanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)heptanoic acid
- BRD-K60511616-236-06-3
-
- インチ: 1S/C23H36O7/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28)/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1
- InChIKey: TUZYXOIXSAXUGO-PZAWKZKUSA-N
- ほほえんだ: C([C@H]1[C@@H](C)C=CC2[C@@H]1[C@H](C[C@@H](C=2)O)OC(=O)[C@@H](C)CC)C[C@@H](O)C[C@@H](O)CC(=O)O
計算された属性
- せいみつぶんしりょう: 446.22800
- どういたいしつりょう: 446.228048
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 31
- 回転可能化学結合数: 11
- 複雑さ: 662
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 127
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.21
- ゆうかいてん: 171.2-173 °C
- ふってん: 634.5°C at 760 mmHg
- フラッシュポイント: 213.2 °C
- 屈折率: 1.554
- ようかいど: H2O: 19 mg/mL
- PSA: 127.12000
- LogP: 1.10570
Pravastatin セキュリティ情報
- シグナルワード:Danger
- 危害声明: H228-H314-H410
- 警告文: P210-P273-P305+P351+P338-P310
- WGKドイツ:2
- 危険カテゴリコード: 11-34
- セキュリティの説明: S16-S26-S36/37/39-S45
- RTECS番号:QJ7185000
-
危険物標識:
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- 危険レベル:9
- リスク用語:R11; R34
- 包装グループ:Ⅲ
Pravastatin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11982-200mg |
Pravastatin |
81093-37-0 | 98% | 200mg |
¥964.00 | 2023-09-09 | |
Key Organics Ltd | KS-5015-1MG |
Pravastatin |
81093-37-0 | >97% | 1mg |
£41.00 | 2025-02-08 | |
Key Organics Ltd | KS-5015-5MG |
Pravastatin |
81093-37-0 | >97% | 5mg |
£63.00 | 2025-02-08 | |
Key Organics Ltd | KS-5015-10MG |
Pravastatin |
81093-37-0 | >97% | 10mg |
£87.00 | 2025-02-08 | |
A2B Chem LLC | AB52240-1mg |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid |
81093-37-0 | >97% | 1mg |
$207.00 | 2024-04-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-222188-50mg |
Pravastatin, |
81093-37-0 | >96% | 50mg |
¥880.00 | 2023-09-05 | |
A2B Chem LLC | AB52240-100mg |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid |
81093-37-0 | 100mg |
$345.00 | 2024-04-19 | ||
1PlusChem | 1P003A34-25mg |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid |
81093-37-0 | 25mg |
$323.00 | 2025-02-19 | ||
Aaron | AR003ABG-25mg |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid |
81093-37-0 | 25mg |
$413.00 | 2025-01-21 | ||
1PlusChem | 1P003A34-500mg |
(βR,δR,1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-Hexahydro-β,δ,6-trihydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthaleneheptanoic acid |
81093-37-0 | 98+% | 500mg |
$884.00 | 2025-03-21 |
Pravastatin 合成方法
ごうせいかいろ 1
Pravastatin Raw materials
Pravastatin Preparation Products
Pravastatin 関連文献
-
Margarida Estudante,Gra?a Soveral,José G. Morais,Leslie Z. Benet Med. Chem. Commun. 2016 7 1462
-
Yusuke Hoshino,Daichi Fujita,Takeo Nakanishi,Ikumi Tamai Med. Chem. Commun. 2016 7 1775
-
S. N. Ortega,A. J. Santos-Neto,F. M. Lancas Anal. Methods 2017 9 3039
-
Jianzong Li,Xin Wang,Yuan Yuan,Xin Long,Jinku Bao,Xin Li RSC Adv. 2017 7 49244
-
Francisco Herrera Chalé,Jorge Carlos Ruiz Ruiz,David Betancur Ancona,Juan José Acevedo Fernández,Maira Rubi Segura Campos Food Funct. 2016 7 434
-
M. Cuccioloni,L. Bonfili,M. Mozzicafreddo,V. Cecarini,R. Pettinari,F. Condello,C. Pettinari,F. Marchetti,M. Angeletti,A. M. Eleuteri RSC Adv. 2016 6 39636
-
Jinlan Dong,Wenjing Ning,Daniel J. Mans,Jamie D. Mans Anal. Methods 2018 10 572
-
Alain Wuethrich,Paul R. Haddad,Joselito P. Quirino Analyst 2014 139 3722
-
Lauren S. Richardson,Ananth K. Kammala,Maged M. Costantine,Stephen J. Fortunato,Enkhtuya Radnaa,Sungjin Kim,Robert N. Taylor,Arum Han,Ramkumar Menon Lab Chip 2022 22 4574
-
10. Engineered biosynthesis of natural products in heterologous hostsYunzi Luo,Bing-Zhi Li,Duo Liu,Lu Zhang,Yan Chen,Bin Jia,Bo-Xuan Zeng,Huimin Zhao,Ying-Jin Yuan Chem. Soc. Rev. 2015 44 5265
Pravastatinに関する追加情報
Pravastatin (CAS No. 81093-37-0): A Comprehensive Overview of Its Mechanism, Applications, and Recent Research Developments
Pravastatin, a compound with the chemical name Pravastatin and the CAS number CAS No. 81093-37-0, is a widely recognized statin medication primarily used for the management of hypercholesterolemia. As one of the first non-synthetic statins to gain approval for clinical use, it has played a pivotal role in cardiovascular disease prevention and treatment. This introduction delves into the pharmacological properties, therapeutic applications, and recent advancements in research related to Pravastatin.
The chemical structure of Pravastatin is characterized by a lactone ring and a hydroxymethyl group, which contribute to its potent HMG-CoA reductase inhibition. This enzyme inhibition is the cornerstone of its mechanism of action, as it significantly reduces the synthesis of mevalonate, a precursor to cholesterol. By lowering intracellular cholesterol levels, Pravastatin enhances the expression of LDL receptors on hepatocytes, thereby promoting the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.
One of the most compelling attributes of Pravastatin is its favorable safety profile compared to other statins. Clinical trials have consistently demonstrated its efficacy in reducing cardiovascular events without a significant increase in adverse effects. For instance, large-scale studies such as the West of Scotland Coronary Prevention Study (WOSCOPS) and the Scandinavian Simvastatin Survival Study (4S) have provided robust evidence supporting its role in primary and secondary prevention of cardiovascular diseases.
In recent years, research on Pravastatin has expanded beyond its traditional cholesterol-lowering applications. Emerging studies have explored its potential anti-inflammatory and antioxidant properties. A notable finding is its ability to modulate inflammatory pathways, particularly in conditions like atherosclerosis. For example, research indicates that Pravastatin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby contributing to plaque stabilization and reducing the risk of thrombotic events.
Moreover, Pravastatin has shown promise in non-cardiovascular indications. Preliminary studies have suggested its potential role in neuroprotection, particularly in patients with Alzheimer's disease and other cognitive impairments. The hypothesis is that by reducing oxidative stress and inflammation, Pravastatin may slow down neurodegenerative processes. While further research is needed to confirm these findings, they highlight the compound's multifaceted therapeutic potential.
The pharmacokinetic profile of Pravastatin is another area of interest. Unlike many statins that require liver metabolism via cytochrome P450 enzymes, Pravastatin undergoes minimal metabolism in the liver. This characteristic allows for a higher fraction of unchanged drug to reach systemic circulation, contributing to its predictable pharmacological effects. Additionally, it exhibits linear pharmacokinetics over a wide dose range, making it easier to titrate dosages based on patient response.
Recent advancements in drug delivery systems have also enhanced the therapeutic utility of Pravastatin. Nanotechnology-based formulations have been developed to improve bioavailability and target specificity. For instance, lipid nanoparticles have been employed to enhance cellular uptake and reduce systemic side effects. These innovations hold promise for optimizing therapeutic outcomes while minimizing adverse reactions.
The clinical significance of Pravastatin is further underscored by its cost-effectiveness compared to newer statins on the market. Despite being one of the earlier approved statins, it remains a first-line treatment option for many healthcare providers due to its proven efficacy and favorable cost-benefit ratio. This makes it particularly accessible for patients in developing countries where healthcare budgets are often limited.
In conclusion, Pravastatin (CAS No. 81093-37-0) continues to be a cornerstone medication in cardiovascular therapy due to its potent cholesterol-lowering effects and favorable safety profile. Recent research has expanded our understanding of its mechanisms beyond mere cholesterol reduction, highlighting its anti-inflammatory and antioxidant properties. As ongoing studies explore new applications and delivery systems, Pravastatin remains at the forefront of therapeutic innovation in medicine.
81093-37-0 (Pravastatin) 関連製品
- 145576-25-6(4'-Acetyl Simvastatin)
- 134523-09-4(Butanoic acid,2,2-dimethyl-,1,2,3,7,8,8a-hexahydro-3-hydroxy-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester)
- 121624-18-8(6’-Exomethylene Simvastatin)
- 75330-75-5(Lovastatin)
- 11078-21-0(Filipin complex)
- 156965-06-9(Tisocalcitate)
- 79902-63-9(Simvastatin)
- 73573-88-3(Mevastatin)
- 121009-77-6(1-Naphthaleneheptanoicacid, 8-(2,2-dimethyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydro-b,d-dihydroxy-2,6-dimethyl-, (bR,dR,1S,2S,6R,8S,8aR)-)
- 1780790-60-4(5-(azetidin-3-yloxy)-1H-indole)


